2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine

Description

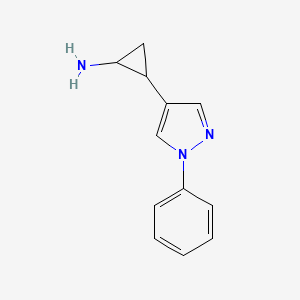

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a cyclopropanamine moiety at the 4-position. The cyclopropane ring introduces structural rigidity, which may enhance binding specificity in biological systems, while the pyrazole scaffold is known for its versatility in medicinal chemistry.

Properties

IUPAC Name |

2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQNYSSJDMKGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with an appropriate cyclopropanone derivative under acidic conditions to form the pyrazole ring, followed by amination to introduce the cyclopropanamine moiety .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : Research indicates that 2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown its potential as an analgesic agent, targeting pathways involved in pain and inflammation .

- Cancer Research : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration into its mechanisms of action against various cancer cell lines.

2. Biological Activity

- The compound's interaction with specific molecular targets has been studied extensively. For instance, docking studies have revealed its potential inhibitory action on enzymes such as prostaglandin reductase (PTGR2), which is relevant for inflammatory responses .

- Mechanism of Action : The compound may modulate the activity of receptors or enzymes by binding selectively, leading to various biological effects. This interaction is critical for developing therapeutic agents targeting specific diseases.

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the compound was administered to animal models exhibiting inflammatory disorders. The results indicated a marked reduction in inflammatory markers and pain behavior, highlighting its therapeutic potential in treating chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects. The compound’s binding to these receptors can modulate cholinergic-nitric oxide signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride (C₁₃H₁₆ClN₃)

- Structure : Differs by a methylene bridge between the pyrazole and cyclopropanamine.

- Properties : Molar mass = 249.74 g/mol; hydrochloride salt improves solubility .

(b) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

- Structure : Ethyl substituent replaces the phenyl group on the pyrazole.

- Impact : Reduced aromaticity could lower lipophilicity compared to the phenyl-substituted target compound, affecting membrane permeability .

(c) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine derivatives

- Structure : Cyclopropanamine linked to a difluorophenyl group instead of pyrazole.

- Significance : Fluorination often enhances metabolic stability and bioavailability, suggesting that halogenation could be a strategic modification for the target compound .

(a) Antimicrobial Activity

- Compound 14 (): A thiazolidinone-pyrazole hybrid exhibited broad-spectrum antimicrobial activity. The cyclopropanamine moiety in the target compound may similarly enhance interactions with microbial enzymes or membranes .

(b) Solubility and Stability

- Hydrochloride Salts : As seen in , salt formation improves aqueous solubility, a critical factor for drug-like compounds .

Biological Activity

2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on existing literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1157139-81-5

The unique structure of this compound, featuring a cyclopropanamine moiety linked to a pyrazole ring, suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole showed activity against various bacterial strains, suggesting that this compound might possess similar effects .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented extensively. For instance, certain analogs have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis . This positions this compound as a candidate for further investigation in cancer therapeutics.

Inhibition of Enzymes

Compounds within the pyrazole family have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that this compound may also exhibit anti-inflammatory properties through similar mechanisms .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It may interact with specific receptors that mediate cellular responses, influencing pathways related to growth and survival.

- Signal Transduction Modulation : The compound could modulate intracellular signaling cascades, affecting processes such as apoptosis and inflammation.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

These findings underscore the relevance of further exploring this compound in various therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.